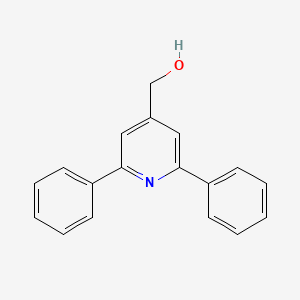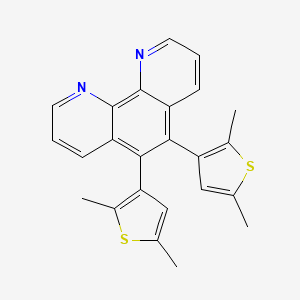
1,10-Phenanthroline, 5,6-bis(2,5-dimethyl-3-thienyl)-
Overview
Description
1,10-Phenanthroline, 5,6-bis(2,5-dimethyl-3-thienyl)- is a heterocyclic organic compound. It is a derivative of 1,10-phenanthroline, where the 5 and 6 positions are substituted with 2,5-dimethyl-3-thienyl groups. This compound is known for its ability to form strong complexes with metal ions, making it a valuable ligand in coordination chemistry.
Mechanism of Action
Target of Action
The primary target of 1,10-Phenanthroline, 5,6-bis(2,5-dimethyl-3-thienyl)-, is metal ions, particularly zinc . It forms strong complexes with most metal ions, acting as a ligand in coordination chemistry .
Mode of Action
This compound interacts with its targets by forming strong complexes, particularly with zinc metallopeptidases . It inhibits metallopeptidases by removing and chelating the metal ion required for catalytic activity, leaving an inactive apoenzyme .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving metallopeptidases . By inhibiting these enzymes, it can disrupt the normal functioning of these pathways.
Pharmacokinetics
It is known that the compound is soluble in organic solvents , which may influence its absorption and distribution in the body.
Result of Action
The result of the compound’s action is the inhibition of metallopeptidases, leading to the inactivation of these enzymes . This can have various molecular and cellular effects, depending on the specific role of the inhibited enzyme.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,10-Phenanthroline, 5,6-bis(2,5-dimethyl-3-thienyl)-. For instance, the presence of metal ions in the environment can affect the compound’s ability to form complexes . Additionally, the compound’s solubility in organic solvents may be influenced by the presence of these solvents in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,10-Phenanthroline, 5,6-bis(2,5-dimethyl-3-thienyl)- can be synthesized through a multi-step processThis can be achieved through a series of reactions including bromination, followed by a coupling reaction with 2,5-dimethyl-3-thienyl groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1,10-Phenanthroline, 5,6-bis(2,5-dimethyl-3-thienyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The thienyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thienyl rings .
Scientific Research Applications
1,10-Phenanthroline, 5,6-bis(2,5-dimethyl-3-thienyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential as a DNA intercalator and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials for electronic and photonic applications.
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: The parent compound, known for its strong metal-chelating properties.
2,2’-Bipyridine: Another bidentate ligand with similar coordination properties.
Phenanthrene: The hydrocarbon backbone of 1,10-phenanthroline.
Uniqueness
1,10-Phenanthroline, 5,6-bis(2,5-dimethyl-3-thienyl)- is unique due to the presence of the 2,5-dimethyl-3-thienyl groups, which enhance its ability to form stable complexes and provide additional sites for chemical modification. This makes it a versatile ligand for various applications in coordination chemistry and materials science .
Properties
IUPAC Name |
5,6-bis(2,5-dimethylthiophen-3-yl)-1,10-phenanthroline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2S2/c1-13-11-19(15(3)27-13)21-17-7-5-9-25-23(17)24-18(8-6-10-26-24)22(21)20-12-14(2)28-16(20)4/h5-12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPWSVFNXYUDSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C2=C3C=CC=NC3=C4C(=C2C5=C(SC(=C5)C)C)C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744062 | |
| Record name | 5,6-Bis(2,5-dimethylthiophen-3-yl)-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
792934-46-4 | |
| Record name | 5,6-Bis(2,5-dimethylthiophen-3-yl)-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


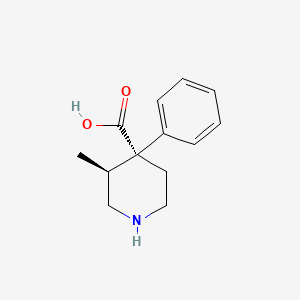

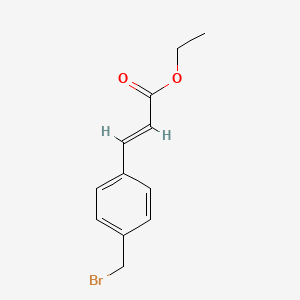
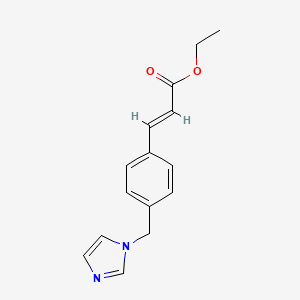
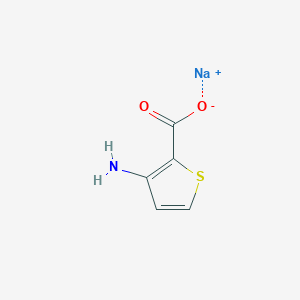
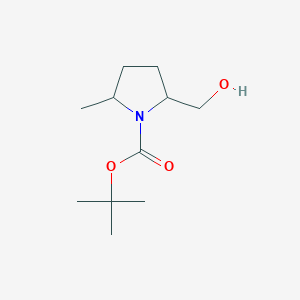
![6-(2-Chlorophenyl)benzo[d]thiazol-2-amine](/img/structure/B3331198.png)
![(6S,7S)-7-(tert-butoxycarbonyl)-5-azaspiro[2.5]octane-6-carboxylic acid](/img/structure/B3331204.png)
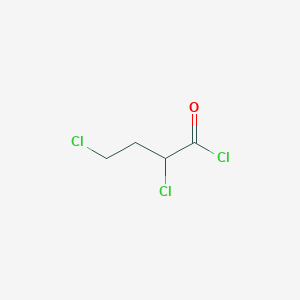
![4-Amino-[1,1'-biphenyl]-2-ol](/img/structure/B3331218.png)

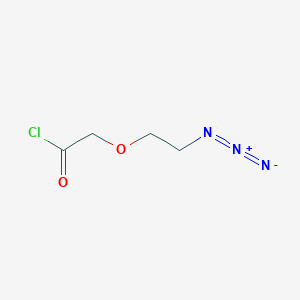
![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[4-(methyldisulfanyl)pentanoyl]amino]propanoate](/img/structure/B3331236.png)
